Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C10H19NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is saturated and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidines, including Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate, can undergo various chemical reactions. For instance, they can participate in Pd-catalyzed reactions with γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides .Scientific Research Applications
Chiral Auxiliary in Asymmetric Aldol Reactions
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate and its derivatives have been investigated for their utility in asymmetric aldol reactions. One derivative, specifically N-propionylated pyrrolidine, was synthesized and used as a chiral auxiliary in stereoselective aldol reactions with benzaldehyde. The study explored how variations in temperature, solvent, and chelating agents influenced stereoselectivity. This research provides valuable insights into the synthesis of 3-hydroxy-2-methyl-3-phenylpropionic acids and their ethyl esters, highlighting the compound's potential in stereoselective organic synthesis (Hedenström, Andersson, & Hjalmarsson, 2000).
Pyrrole Derivative Synthesis
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate has been involved in the synthesis of various pyrrole derivatives. For instance, efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds have been reported. These syntheses demonstrate the versatility of ethyl 2-chloroacetoacetate and its isomers in generating a range of pyrrole derivatives, which are significant in the field of medicinal chemistry and pesticide development (Dawadi & Lugtenburg, 2011).
Protecting Group for Carboxylic Acids
The compound has been studied for its role as a protecting group for carboxylic acids in polymer chemistry. Research on 2-(pyridin-2-yl)ethanol, a related compound, has demonstrated its effectiveness as a protecting group for methacrylic acid. This property is essential for controlled polymerization and subsequent chemical or thermal deprotection, offering broad applications in the synthesis of polymers with diverse functionalities (Elladiou & Patrickios, 2012).
Antioxidant Activity
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate derivatives have also been explored for their antioxidant properties. For example, certain pyrrolyl selenolopyridine compounds, synthesized using similar structural frameworks, have shown significant antioxidant activity. These findings suggest potential applications in developing new antioxidant agents (Zaki et al., 2017).
Future Directions
The future directions of Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate could involve its use in the synthesis of new pyrrolidine compounds with different biological profiles . As an intermediate in the production of certain anthranilamide compounds, it could also be used in the development of new insecticides .
properties
IUPAC Name |
ethyl 3-propan-2-ylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-4-13-9(12)10(8(2)3)5-6-11-7-10/h8,11H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMRYBGLRUERCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(propan-2-yl)pyrrolidine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.